Ridaforolimus - 572924-54-0

Ridaforolimus

Catalog Number: EVT-287823
CAS Number: 572924-54-0
Molecular Formula: C53H84NO14P
Molecular Weight: 990.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ridaforolimus (also known as Deforolimus, AP23573, MK-8669) is a semi-synthetic derivative of sirolimus, a naturally occurring macrolide compound produced by the bacterium Streptomyces hygroscopicus. [, , ] Ridaforolimus functions as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that plays a central role in regulating cell growth, proliferation, metabolism, and angiogenesis. [, , ] Due to its inhibitory effects on mTOR, Ridaforolimus has attracted significant interest in scientific research exploring its potential applications in various fields, including oncology and immunology.

Synthesis Analysis

Ridaforolimus is synthesized through a semi-synthetic process that utilizes sirolimus as a starting material. [] While detailed descriptions of the specific synthetic procedures are not readily available in the provided literature, it is known that the process involves chemical modifications to the sirolimus structure to enhance its aqueous solubility, stability, and affinity for mTOR compared to the parent compound. [, ]

Molecular Structure Analysis

The molecular structure of Ridaforolimus is closely related to that of sirolimus, sharing the same macrocyclic lactone ring system. [] Modifications introduced during the synthetic process likely involve the addition or alteration of specific functional groups on the macrolide scaffold, contributing to the enhanced properties of Ridaforolimus compared to sirolimus.

Mechanism of Action

Ridaforolimus exerts its biological effects by selectively binding to and inhibiting the mTOR protein. [, , ] mTOR is a key regulator of cellular processes such as protein synthesis, cell growth, proliferation, and angiogenesis. [, ] By inhibiting mTOR, Ridaforolimus disrupts these crucial cellular functions, leading to a decrease in cell growth, proliferation, and potentially influencing other cellular responses like nutrient sensing and autophagy. [, , ]

Physical and Chemical Properties Analysis

Ridaforolimus exhibits improved aqueous solubility, stability, and binding affinity for mTOR compared to sirolimus. [, ] These enhanced properties are attributed to the specific chemical modifications introduced during its synthesis. Ridaforolimus is highly lipophilic, leading to its exploration in micellar formulations to improve its solubility and pharmacokinetic profile. []

a. Cancer Research:

  • Antitumor Activity: In vitro and in vivo studies have demonstrated the antitumor activity of Ridaforolimus in a wide range of cancer cell lines and xenograft models, including sarcoma, endometrial cancer, breast cancer, prostate cancer, and others. [, , , , , , , , , ]
  • Combination Therapies: Ridaforolimus has been investigated in combination with other anticancer agents, such as capecitabine, dalotuzumab, exemestane, MK-2206, and various chemotherapeutic drugs, aiming to enhance antitumor efficacy and potentially overcome drug resistance. [, , , , , , , , , ]
  • Biomarker Development: Research has explored the use of molecular biomarkers, such as PTEN status, AKT activation, RAS gene expression signature, and cell-cycle status, to potentially predict response to Ridaforolimus treatment in various cancer types. [, , , , , ]

b. Immunology Research:

  • Immunomodulatory Effects: Ridaforolimus has been shown to possess immunomodulatory effects, impacting both innate and adaptive immune responses. [] Its potential role in influencing immune cell function and inflammation has attracted interest in exploring its applications in autoimmune diseases and transplantation.
Future Directions
  • Optimization of Dosing Regimens: Further investigation into optimal dosing regimens for different cancer types and stages, considering factors like efficacy, safety, and potential for combination therapies. []
  • Development of Novel Formulations: Exploration of alternative formulations, such as polymeric micelles, to improve solubility, stability, and pharmacokinetic properties of Ridaforolimus. []
  • Immunotherapy Applications: Further investigation into the immunomodulatory effects of Ridaforolimus and its potential applications in autoimmune diseases and transplantation. []

Properties

CAS Number

572924-54-0

Product Name

Ridaforolimus

IUPAC Name

(1R)-12-[1-(4-dimethylphosphoryloxy-3-methoxycyclohexyl)propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H84NO14P

Molecular Weight

990.2 g/mol

InChI

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1

InChI Key

BUROJSBIWGDYCN-VUDSBINYSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Solubility

soluble in DMSO, not soluble in water.

Synonyms

AP23573; AP 23573; AP-23573; MK8669; MK 8669; MK-8669; Deforolimus, Ridaforolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.